2-(Aminomethyl)-4-hydroxybenzenesulfonamide
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Overview
Description
2-(Aminomethyl)-4-hydroxybenzene-1-sulfonamide is an organic compound that features both an aminomethyl group and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-4-hydroxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of benzene followed by reduction to form the corresponding amine. The sulfonamide group can be introduced through sulfonation reactions using reagents such as chlorosulfonic acid. The aminomethyl group can be added via reductive amination using formaldehyde and a suitable reducing agent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-hydroxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as aminophenols, sulfonamides, and quinones .
Scientific Research Applications
2-(Aminomethyl)-4-hydroxybenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pharmaceuticals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-4-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(Aminomethyl)benzenesulfonamide
- 2-(Aminomethyl)phenol
- Aminomethyl propanol .
Uniqueness
2-(Aminomethyl)-4-hydroxybenzene-1-sulfonamide is unique due to the presence of both an aminomethyl group and a sulfonamide group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups allows for diverse applications and interactions in various scientific fields .
Properties
Molecular Formula |
C7H10N2O3S |
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Molecular Weight |
202.23 g/mol |
IUPAC Name |
2-(aminomethyl)-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c8-4-5-3-6(10)1-2-7(5)13(9,11)12/h1-3,10H,4,8H2,(H2,9,11,12) |
InChI Key |
VPWGGHPUCVCYIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CN)S(=O)(=O)N |
Origin of Product |
United States |
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